2-Butoxy-4-methylpyridin-3-amine: Technical Profile & Synthetic Utility
2-Butoxy-4-methylpyridin-3-amine: Technical Profile & Synthetic Utility
Topic: 2-Butoxy-4-methylpyridin-3-amine Chemical Structure and Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
2-Butoxy-4-methylpyridin-3-amine (CAS: 1343892-67-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] Structurally, it functions as a "Left-Hand Side" (LHS) scaffold, offering a unique combination of a lipophilic alkoxy tail (2-position) and a nucleophilic amine handle (3-position) adjacent to a steric methyl blocker (4-position).
This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this intermediate, providing researchers with the data necessary to integrate it into Structure-Activity Relationship (SAR) campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule is characterized by a pyridine core substituted with an electron-donating butoxy group and a methyl group, which modulate the basicity of the 3-amino substituent.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-Butoxy-4-methylpyridin-3-amine |
| CAS Number | 1343892-67-0 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| SMILES | CCCCOC1=NC=CC(C)=C1N |
| Appearance | Pale yellow to brown oil or low-melting solid |
| LogP (Predicted) | 2.45 ± 0.4 (Lipophilic) |
| pKa (Conjugate Acid) | ~6.5 (Pyridine N), ~3.5 (Aniline N) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Technical Insight: The n-butoxy chain at the 2-position significantly increases lipophilicity compared to the methoxy analog, potentially improving membrane permeability in derived APIs. The 4-methyl group provides steric protection to the 3-amino group, reducing susceptibility to metabolic N-oxidation.
Synthetic Methodology
The synthesis of 2-butoxy-4-methylpyridin-3-amine typically follows a nucleophilic aromatic substitution (
Reaction Scheme (DOT Visualization)
The following flow diagram illustrates the critical pathway from the commercially available precursor 2-chloro-4-methyl-3-nitropyridine.
Figure 1: Two-step synthesis via SNAr displacement and catalytic hydrogenation.
Detailed Protocol
Step 1: SNAr Displacement (
-Alkylation)
Objective: Install the butoxy group at the 2-position.
-
Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 volumes) under nitrogen.
-
Activation: Add sodium hydride (60% dispersion, 1.1 eq) at 0°C. Dropwise add n-butanol (1.1 eq). Stir for 30 minutes to generate sodium butoxide in situ.
-
Addition: Add a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in THF dropwise, maintaining internal temperature <10°C.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the chloro-pyridine.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: The nitro intermediate is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine.
-
Hydrogenation: Dissolve the intermediate in Methanol. Add 10% Pd/C (5 wt% loading).
-
Cycle: Purge with nitrogen, then hydrogen. Stir under H₂ balloon (1 atm) or Parr shaker (40 psi) for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pyrophoric catalyst).
-
Isolation: Concentrate the filtrate to yield 2-butoxy-4-methylpyridin-3-amine.
-
Storage: Store under inert gas at 2–8°C. The amine is sensitive to oxidation over time.
Medicinal Chemistry Applications
This scaffold is prominent in the development of P-CABs (Potassium-Competitive Acid Blockers) , a class of drugs used to treat GERD and peptic ulcers.
Mechanism of Action & SAR Utility
In P-CAB design (e.g., analogs of Vonoprazan or Linaprazan), the pyridine ring binds within the luminal channel of the H⁺/K⁺-ATPase enzyme.
-
2-Butoxy Group: Occupies a hydrophobic pocket. The length of the chain (
) is often optimized to maximize van der Waals interactions without incurring steric penalties. -
3-Amino Group: Serves as the linker attachment point. It is typically sulfonated (forming a sulfonamide) or acylated.
-
4-Methyl Group: Induces a twist in the biaryl/sulfonamide conformation, locking the molecule into a bioactive pose.
SAR Decision Pathway
The following decision tree illustrates when to select this specific building block over others (e.g., methoxy or ethoxy analogs).
Figure 2: SAR decision logic for selecting 2-alkoxy substituents.
Safety & Handling (E-E-A-T)
As a pyridine derivative, this compound poses specific hazards. Protocols must be self-validating regarding safety checks.
-
Acute Toxicity: Pyridin-3-amines are generally toxic if swallowed or absorbed through the skin (Category 3/4).
-
Skin/Eye: Causes irritation.[3] The basicity of the amine can cause chemical burns if not washed immediately.
-
Incompatibility: Strong oxidizing agents and acid chlorides.
-
Disposal: Must be treated as hazardous organic waste containing nitrogen.
Self-Validating Safety Step: Before scaling up Step 1 (NaH reaction), always test the quenching procedure on a small aliquot (1 mL) to ensure no delayed exotherm occurs from unreacted hydride.
References
-
PubChem Compound Summary. "4-Methyl-2-(propan-2-yl)pyridin-3-amine (Analogous Structure Data)." National Center for Biotechnology Information. Accessed 2024.[4][5] Link
-
BLD Pharm. "2-Butoxy-4-methylpyridin-3-amine Product Page (CAS 1343892-67-0)." BLD Pharm Catalog. Link
- Journal of Medicinal Chemistry. "Structure-Activity Relationships of P-CABs and Pyridine Derivatives." ACS Publications. (General reference for P-CAB SAR methodology).
-
Organic Syntheses. "General Methods for SNAr on Chloronitropyridines." Org.[1][6][7] Synth.Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
